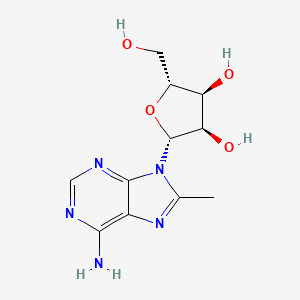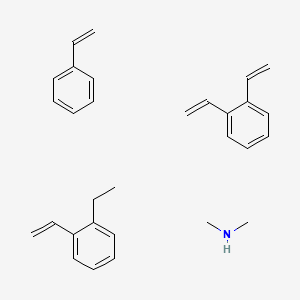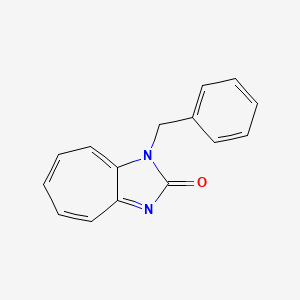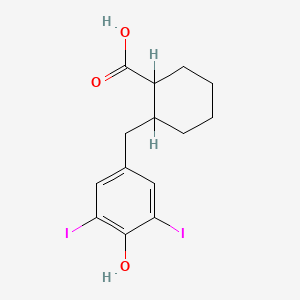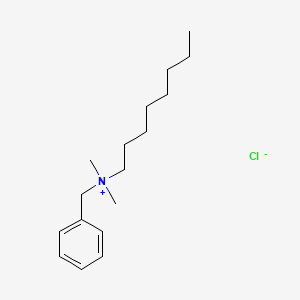
2,2',3,4,5'-Pentachlorobiphenyl
Overview
Description
2,2’,3,4,5’-Pentachlorobiphenyl: is a polychlorinated biphenyl (PCB) congener, which belongs to a class of organic pollutants known for their environmental persistence and bioaccumulation. This compound is characterized by the presence of five chlorine atoms attached to the biphenyl structure, making it highly stable and resistant to degradation . It is commonly found in the environment due to its historical use in industrial applications and its ability to persist in various ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5’-Pentachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. This process resulted in mixtures of different PCB congeners, which were then separated and purified for various applications . due to environmental and health concerns, the production of PCBs has been largely discontinued.
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include zinc dust and sodium borohydride, often in the presence of a solvent like ethanol.
Substitution: Common reagents include sodium hydroxide and ammonia, usually under elevated temperatures.
Major Products Formed:
Oxidation: Hydroxylated derivatives of 2,2’,3,4,5’-Pentachlorobiphenyl.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxy- or amino-substituted biphenyls.
Scientific Research Applications
Chemistry: 2,2’,3,4,5’-Pentachlorobiphenyl is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples. It is also used in studies investigating the chemical behavior and degradation pathways of PCBs .
Biology: In biological research, 2,2’,3,4,5’-Pentachlorobiphenyl is used to study the toxicological effects of PCBs on living organisms. It serves as a model compound to investigate the mechanisms of PCB-induced toxicity and bioaccumulation in various species .
Medicine: Research in medicine focuses on the potential health effects of exposure to 2,2’,3,4,5’-Pentachlorobiphenyl. Studies have shown that PCBs can disrupt endocrine function and cause adverse health effects, including cancer and developmental disorders .
Industry: Historically, 2,2’,3,4,5’-Pentachlorobiphenyl was used in industrial applications such as dielectric fluids in transformers and capacitors, as well as in hydraulic fluids and plasticizers. due to its environmental persistence and toxicity, its use has been largely phased out .
Mechanism of Action
2,2’,3,4,5’-Pentachlorobiphenyl exerts its effects through several molecular mechanisms. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are involved in the metabolism and detoxification of various chemicals. Additionally, 2,2’,3,4,5’-Pentachlorobiphenyl can mediate biochemical and toxic effects through its interaction with cellular receptors and signaling pathways, influencing cell-cycle regulation and inflammatory responses .
Comparison with Similar Compounds
- 2,2’,3,4,4’-Pentachlorobiphenyl
- 2,2’,4,4’,5,5’-Hexachlorobiphenyl
- 2,3’,4,4’,5-Pentachlorobiphenyl
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
- 2,2’,3,4,5,5’-Hexachlorobiphenyl
Uniqueness: 2,2’,3,4,5’-Pentachlorobiphenyl is unique due to its specific pattern of chlorine substitution, which influences its chemical properties, environmental behavior, and biological effects. Compared to other similar compounds, it has distinct toxicological profiles and degradation pathways, making it a valuable compound for studying the environmental and health impacts of PCBs .
Properties
IUPAC Name |
1,2,3-trichloro-4-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-3-9(14)8(5-6)7-2-4-10(15)12(17)11(7)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKYDBFRKPQCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073497 | |
| Record name | 2,2',3,4,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38380-02-8 | |
| Record name | PCB 87 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 87 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X433553891 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


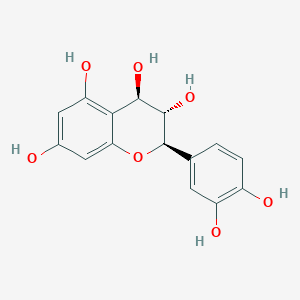
![(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1596255.png)


![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-](/img/structure/B1596261.png)
